3,5-dimethyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4S2/c1-9-13(25-19-17-9)15(21)20-6-4-12(5-7-20)8-16-26(22,23)14-10(2)18-24-11(14)3/h12,16H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROVEGXLROXBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)C3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,5-dimethyl-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)isoxazole-4-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 4-methyl-1,2,3-thiadiazole derivatives and isoxazole scaffolds. The synthetic route often includes the formation of hydrazone intermediates followed by sulfonamide coupling reactions. The detailed synthetic pathway can be summarized as follows:
- Formation of Thiadiazole Derivative : The initial step involves the reaction of 4-methyl-1,2,3-thiadiazole with appropriate carbonyl compounds.
- Piperidine Modification : The thiadiazole derivative is then reacted with piperidine derivatives to introduce the piperidinyl moiety.
- Isoxazole Coupling : Finally, the isoxazole ring is introduced through a condensation reaction with sulfonamide functionalities.
Antimicrobial Activity
Research has demonstrated that compounds containing thiadiazole and isoxazole moieties exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : The compound has been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Studies indicate that it possesses moderate to strong inhibitory effects against these pathogens (MIC values ranging from 8–16 µM) .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| This compound | S. aureus | 8 |
| This compound | E. coli | 16 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit human carbonic anhydrase (hCA) isoforms. The results suggest that while the compound shows weak inhibitory potential against hCA I and II (K_i values around 87.8 µM), it may still serve as a lead molecule for further development .
The biological activity of this compound can be attributed to several mechanisms:
- Disruption of Bacterial Cell Wall Synthesis : By inhibiting key enzymes involved in cell wall synthesis, such as enoyl reductase (InhA), the compound may induce cell lysis in bacteria .
- Carbonic Anhydrase Inhibition : The inhibition of hCA isoforms could affect physiological processes such as pH regulation and fluid balance in microbial cells .
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of similar sulfonamide derivatives:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives with Thiadiazole Moieties
Compounds like 4-methyl-1,2,3-thiadiazole-5-sulfonamide share the thiadiazole-sulfonamide core but lack the isoxazole-piperidine extension. Studies indicate that the piperidine linkage in the target compound enhances membrane permeability compared to simpler thiadiazole sulfonamides, as evidenced by logP values (target compound: 1.8 vs. simpler analogs: 0.5–1.2) .
Isoxazole-Containing Sulfonamides
5-methylisoxazole-3-sulfonamide derivatives exhibit similar electronic profiles but lack the thiadiazole-piperidine hybrid system. The addition of the 4-methyl-1,2,3-thiadiazole-5-carbonyl group in the target compound improves binding affinity to carbonic anhydrase IX (Ki = 12 nM vs. 45 nM for non-thiadiazole analogs) .
Piperidine-Linked Heterocycles
Compounds such as N-(piperidin-4-ylmethyl)isoxazole-4-sulfonamide demonstrate that the piperidine spacer increases solubility in polar solvents (e.g., water solubility: 0.8 mg/mL vs. 0.2 mg/mL for non-piperidine analogs). However, the thiadiazole-carbonyl group in the target compound introduces steric hindrance, slightly reducing enzymatic turnover rates .
Key Research Findings and Data Tables
Table 1: Physicochemical and Biochemical Properties
| Compound | logP | Water Solubility (mg/mL) | Carbonic Anhydrase IX Ki (nM) |
|---|---|---|---|
| Target Compound | 1.8 | 0.5 | 12 |
| 4-Methyl-1,2,3-thiadiazole-5-sulfonamide | 0.9 | 1.2 | 45 |
| 5-Methylisoxazole-3-sulfonamide | 1.1 | 0.3 | 28 |
Table 2: Structural Features and Bioactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
